4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline
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Overview
Description
4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline is an organic compound that features a methoxy group attached to an aniline ring, with a phenylbutenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline typically involves the reaction of 4-methoxyaniline with 4-phenylbut-3-en-2-one under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbut-3-en-2-one: A structurally related compound with similar reactivity.
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline: Another compound with a methoxy group and phenylbutenyl substituent.
Uniqueness
4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
132554-76-8 |
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Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
4-methoxy-N-(4-phenylbut-3-en-2-yl)aniline |
InChI |
InChI=1S/C17H19NO/c1-14(8-9-15-6-4-3-5-7-15)18-16-10-12-17(19-2)13-11-16/h3-14,18H,1-2H3 |
InChI Key |
ICPJFMBCXGNJDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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